B1574707 TAS3681

TAS3681

Numéro de catalogue B1574707
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Applications De Recherche Scientifique

Androgen Receptor Antagonist in Prostate Cancer

TAS3681 has shown significant promise as a novel androgen receptor (AR) antagonist, particularly in the context of prostate cancer. It demonstrates pure AR antagonistic activity against several AR mutations and effectively counters tumor growth in AR-v7 positive xenograft models. This is particularly relevant for metastatic castration-resistant prostate cancer where AR aberrations play a critical role in resistance to AR-targeted therapies. TAS3681's ability to downregulate AR, including its activity against full-length and splice variant AR forms, positions it as a potentially valuable therapeutic strategy in combating resistance to current and second-generation therapies targeting AR signaling (Seki et al., 2018).

Potential for Treating Castration-Resistant Prostate Cancer

Studies have also highlighted TAS3681's potential in treating castration-resistant prostate cancer (CRPC). It exhibits a unique profile as an AR antagonist with AR downregulating activity, showing efficacy in suppressing the growth of AR-positive prostate cancer cells. Moreover, TAS3681 does not stimulate AR nuclear translocation and suppresses wild-type and mutant AR transactivation in cells, which is indicative of its robust AR antagonist profile. Its ability to effectively decrease AR levels in CRPC tumors in vivo suggests a novel approach for treating CRPC (Minamiguchi et al., 2014).

Ligand-Independent AR Activation Inhibition

TAS3681's role in inhibiting ligand-independent AR activation, a major issue in CRPC progression, is notable. It displays potent AR downregulation activity, which is a new and potentially effective approach for CRPC treatment. This includes its impact on both AR and c-Myc protein expressions, making TAS3681 a valuable candidate for further exploration in CRPC therapeutic strategies (Kajiwara et al., 2016).

Impact on Aberrant AR Signaling in Tumor Resistance

TAS3681's impact on aberrant AR signaling, driving tumor resistance to AR-targeted therapies, is a significant aspect of its application. By downregulating both full length and splice variant AR, TAS3681 addresses acquired resistance mechanisms in patients undergoing treatment with current AR-targeted therapies like enzalutamide and abiraterone. This further underlines its potential as a novel and effective treatment option in the landscape of prostate cancer therapies (Kajiwara et al., 2017).

Propriétés

Nom du produit

TAS3681

Nom IUPAC

Unknown

SMILES

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TAS3681;  TAS-3681;  TAS 3681.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.